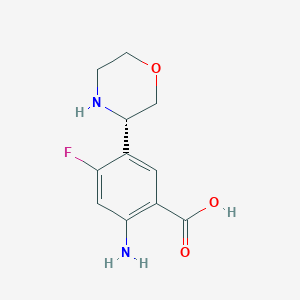
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a morpholine ring attached to a benzoic acid core. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid core, which can be achieved through various methods such as Friedel-Crafts acylation.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amine sources like ammonia or primary amines.
Morpholine Ring Formation: The morpholine ring is synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction may produce aminobenzoic acid derivatives.
科学的研究の応用
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes.
類似化合物との比較
Similar Compounds
2-Amino-5-fluorobenzoic acid: Lacks the morpholine ring, making it less versatile in certain applications.
4-Fluoro-3-morpholinylbenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-Amino-4-fluorobenzoic acid: Similar core structure but lacks the morpholine ring, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-4-fluoro-5-morpholin-3-yl-benzoic acid is unique due to the combination of its functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C11H13FN2O3 |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
2-amino-4-fluoro-5-[(3S)-morpholin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m1/s1 |
InChIキー |
OXHWLCTXCAIQRA-SNVBAGLBSA-N |
異性体SMILES |
C1COC[C@@H](N1)C2=CC(=C(C=C2F)N)C(=O)O |
正規SMILES |
C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



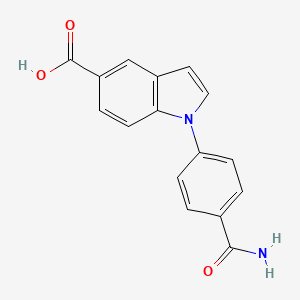
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
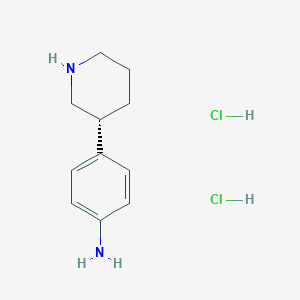
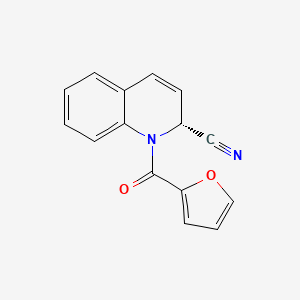

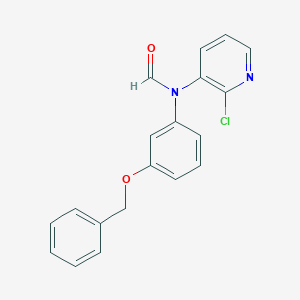
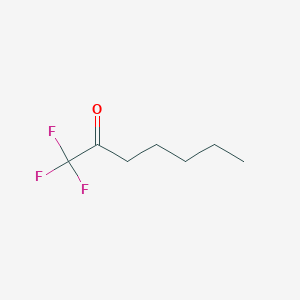
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)
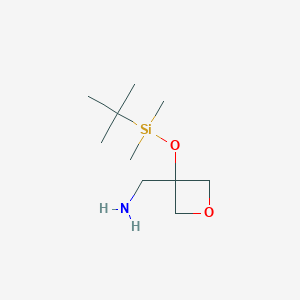

![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)
